2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula and a molecular weight of 191.27 g/mol. It is classified as an amine and is structurally related to benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring. The compound is known for its potential applications in medicinal chemistry and as a precursor in the synthesis of various pharmaceuticals.
This compound is cataloged under the CAS number 1250028-53-5, indicating its unique identifier in chemical databases. It falls under the category of substituted benzofurans, which are often studied for their biological activities, including psychoactive properties and effects on neurotransmitter systems.
The synthesis of 2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine typically involves multi-step organic reactions. Key methods may include:
Technical details regarding reaction conditions (temperature, pressure, solvents) and yields are crucial for optimizing these synthetic pathways.
The compound exhibits a complex structure characterized by a benzofuran core with additional substituents. Its structure can be represented using various notations:
CC(C)C1=CC2=C(O1)C=CC=C2N
The molecular geometry can be analyzed using computational chemistry tools to predict properties such as bond lengths, angles, and steric hindrance.
2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine can participate in various chemical reactions:
Technical details about reaction conditions and mechanisms are essential for understanding its reactivity profile.
The mechanism of action for 2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine primarily involves its interaction with neurotransmitter systems in the brain. It may act as a monoamine releasing agent or modulate receptor activity, particularly affecting serotonin and dopamine pathways.
Research into its pharmacodynamics and pharmacokinetics is necessary to elucidate its effects on biological systems, including absorption rates, metabolism, and excretion profiles.
Key physical properties include:
Chemical properties such as solubility, stability under various pH conditions, and reactivity with other chemicals are crucial for practical applications. These properties can be determined through laboratory experiments or predicted using computational methods.
2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine has potential applications in:
CAS No.: 1721-59-1
CAS No.: 471-62-5
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: